N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” typically involves multi-step organic synthesis. The process may include:
Formation of the benzo[b][1,4]dioxin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step may involve the condensation of pyrazole and triazole derivatives under specific conditions.
Thioacetamide linkage:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s structure and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studies may explore the compound’s interaction with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” exerts its effects can be complex and may involve:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide: can be compared with other heterocyclic compounds featuring similar ring structures and functional groups.
Uniqueness
Structural Complexity: The compound’s unique combination of fused rings and functional groups sets it apart from simpler heterocyclic compounds.
Its diverse applications in various fields highlight its versatility and potential for further research.
Properties
Molecular Formula |
C23H18N6O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H18N6O3S/c30-21(24-16-6-7-19-20(12-16)32-11-10-31-19)14-33-23-26-25-22-18-13-17(15-4-2-1-3-5-15)27-29(18)9-8-28(22)23/h1-9,12-13H,10-11,14H2,(H,24,30) |
InChI Key |
FWTHKVIOZLSUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.